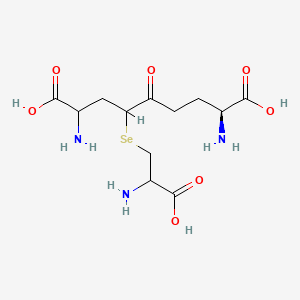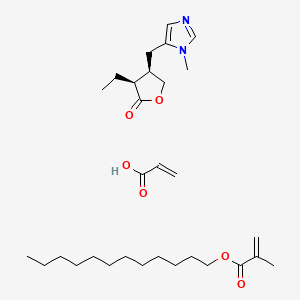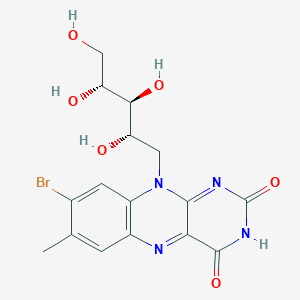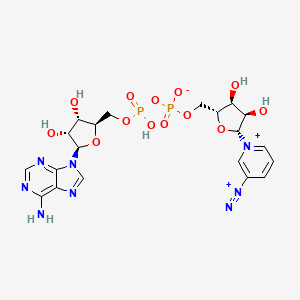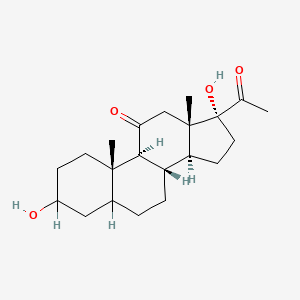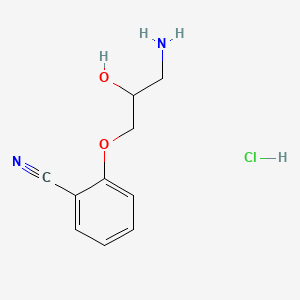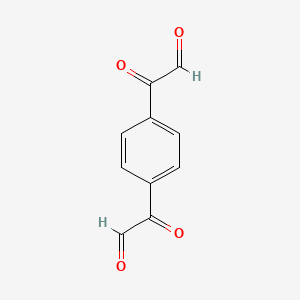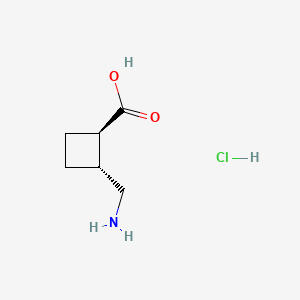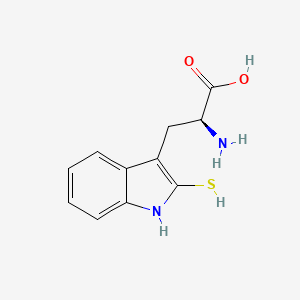
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid is an amino acid derivative that features a sulfanyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and amino acids.
Formation of the Indole Ring: The indole ring is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with the indole ring.
Amino Acid Coupling: The final step involves coupling the indole derivative with an amino acid precursor under specific reaction conditions, such as the use of coupling agents like carbodiimides.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Various electrophiles or nucleophiles, such as alkyl halides or amines, are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroindole derivatives, and substituted amino acids.
Scientific Research Applications
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar to (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid.
Cysteine: An amino acid with a sulfanyl group, sharing structural similarities with the compound.
Indole-3-acetic acid: A plant hormone with an indole ring, used in various biological studies.
Uniqueness
This compound is unique due to the combination of an indole ring and a sulfanyl group within the same molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
38327-45-6 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2S/c12-8(11(14)15)5-7-6-3-1-2-4-9(6)13-10(7)16/h1-4,8,13,16H,5,12H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
UDCPMOBROGCQJP-QMMMGPOBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N |
Synonyms |
2-thioltryptophan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


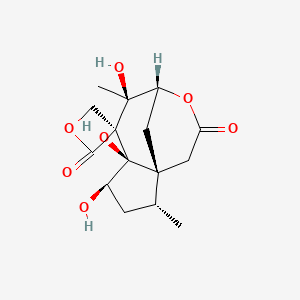
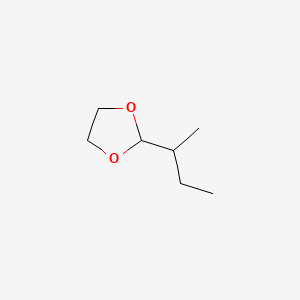
![2-[2-[[2-(Diaminomethylideneamino)phenyl]disulfanyl]phenyl]guanidine;sulfuric acid](/img/structure/B1220726.png)
![Methyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1220728.png)
